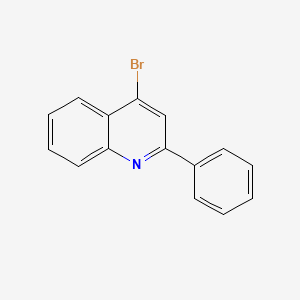

4-Bromo-2-phenylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKIEFRRBKQXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279487 | |

| Record name | 4-bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-93-0 | |

| Record name | 4-Bromo-2-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5427-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedländer Synthesis of 4-Bromo-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-phenylquinoline via the Friedländer reaction. This method offers an efficient pathway to this valuable heterocyclic scaffold, which is a key building block in medicinal chemistry and materials science. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data for the starting materials and the final product.

Core Concepts: The Friedländer Quinoline Synthesis

The Friedländer synthesis is a classic condensation reaction that forms a quinoline ring from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[1] The reaction can be catalyzed by either acids or bases.[1] In the synthesis of this compound, 2-amino-5-bromobenzophenone serves as the aminoaryl ketone, and acetophenone provides the α-methylene component. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to yield the quinoline product.

Quantitative Data Summary

For ease of comparison and reference, the following tables summarize the key quantitative data for the primary reactant and the final product.

Table 1: Physicochemical and Spectroscopic Data for 2-Amino-5-bromobenzophenone (Starting Material)

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Appearance | Yellow to pale-yellow crystalline powder |

| Melting Point | 109-113 °C |

| Solubility | Soluble in DMF, DMSO, Ethanol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.30 (m, 6H), 7.15 (dd, J=8.8, 2.4 Hz, 1H), 6.70 (d, J=8.8 Hz, 1H), 6.15 (br s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 197.8, 149.2, 140.1, 137.3, 134.6, 131.5, 129.5, 128.2, 120.3, 119.8, 110.1 |

Table 2: Physicochemical and Spectroscopic Data for this compound (Product)

| Property | Value |

| Molecular Formula | C₁₅H₁₀BrN |

| Molecular Weight | 284.15 g/mol [2] |

| Appearance | Solid |

| Melting Point | 118-120 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.20 (d, J=8.5 Hz, 1H), 8.15-8.10 (m, 2H), 7.95 (s, 1H), 7.75 (dd, J=8.5, 1.5 Hz, 1H), 7.65-7.50 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 156.5, 147.9, 139.1, 131.0, 130.2, 129.8, 129.0, 128.8, 127.6, 126.5, 125.4, 124.8, 121.9 |

| Purity | 95%[2] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-2-phenylquinoline, a key intermediate in pharmaceutical research and development. The document details the core starting materials, offers in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several established methodologies. The most prominent and practical approach involves the bromination of a pre-formed quinoline precursor, specifically 2-phenylquinolin-4-one. Additionally, classical named reactions such as the Friedländer, Combes, and Doebner-von Miller syntheses offer alternative pathways, each with distinct starting material requirements and reaction conditions.

Bromination of 2-Phenylquinolin-4-one

This is a direct and commonly employed method for the synthesis of this compound. The reaction involves the conversion of the hydroxyl group at the 4-position of 2-phenylquinolin-4-one to a bromine atom using a suitable brominating agent.

Starting Materials:

-

2-Phenylquinolin-4-one

-

Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus pentoxide (P₂O₅) and a bromide salt.

Experimental Protocol:

A mixture of 2-phenylquinolin-4-one and phosphorus oxybromide is heated, typically at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to quench the excess brominating agent. The resulting precipitate, this compound, is then collected by filtration, washed, and purified, usually by recrystallization.

| Parameter | Value |

| Reactants | 2-Phenylquinolin-4-one, POBr₃ |

| Solvent | None (neat) or high-boiling inert solvent |

| Temperature | Reflux |

| Reaction Time | Varies (monitored by TLC) |

| Yield | Moderate to high |

Reaction Workflow:

Friedländer Synthesis

The Friedländer synthesis provides a convergent approach to the quinoline core by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3][4][5]

Starting Materials:

-

2-Amino-4-bromobenzophenone

-

A ketone with an α-methylene group (e.g., acetone, acetophenone)

-

Acid or base catalyst

Experimental Protocol:

2-Amino-4-bromobenzophenone and the ketone are dissolved in a suitable solvent, and a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) is added. The mixture is heated to reflux and monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.

| Parameter | Value |

| Reactants | 2-Amino-4-bromobenzophenone, Ketone |

| Catalyst | Acid (e.g., p-TsOH) or Base (e.g., KOH) |

| Solvent | Ethanol, Toluene, etc. |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Yield | Varies depending on substrates and catalyst |

Reaction Pathway:

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[6][7]

Starting Materials:

-

4-Bromoaniline

-

A phenyl-substituted β-diketone (e.g., Benzoylacetone)

-

Strong acid catalyst (e.g., concentrated sulfuric acid)

Experimental Protocol:

4-Bromoaniline and the β-diketone are mixed, and a strong acid is carefully added. The mixture is heated to induce cyclization. The reaction is then cooled and neutralized, leading to the precipitation of the product, which is subsequently purified.

| Parameter | Value |

| Reactants | 4-Bromoaniline, Phenyl-β-diketone |

| Catalyst | Concentrated H₂SO₄ |

| Solvent | None (neat) or high-boiling inert solvent |

| Temperature | Elevated temperatures |

| Reaction Time | Varies |

| Yield | Moderate |

Reaction Pathway:

Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[8]

Starting Materials:

-

4-Bromoaniline

-

An α,β-unsaturated aldehyde or ketone with a phenyl group (e.g., cinnamaldehyde)

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid) and an oxidizing agent.

Experimental Protocol:

4-Bromoaniline is reacted with the α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. The reaction often requires heating. After the reaction is complete, the mixture is worked up by neutralization and extraction to isolate the desired product.

| Parameter | Value |

| Reactants | 4-Bromoaniline, α,β-Unsaturated Phenyl Carbonyl |

| Catalyst/Reagents | Strong acid (e.g., HCl), Oxidizing agent |

| Solvent | Varies |

| Temperature | Elevated temperatures |

| Reaction Time | Several hours |

| Yield | Varies |

Logical Relationship:

Conclusion

The synthesis of this compound can be approached through various reliable methods. The choice of a particular route will depend on the availability of starting materials, desired scale of production, and the specific substitution patterns required for downstream applications. The bromination of 2-phenylquinolin-4-one offers a direct and often high-yielding pathway. The classical named reactions, while potentially requiring more optimization, provide flexibility in terms of accessible starting materials. This guide provides the foundational knowledge for researchers to select and execute the most suitable synthetic strategy for their specific needs in the pursuit of novel drug candidates and other advanced materials.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data of 4-Bromo-2-phenylquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-2-phenylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The focus is on the causality behind experimental observations, ensuring a thorough understanding of the molecule's spectroscopic signature.

Introduction to this compound

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities and applications as versatile scaffolds in drug discovery. The introduction of a phenyl group at the 2-position and a bromine atom at the 4-position of the quinoline core in this compound creates a molecule with unique electronic and steric properties. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular structure of this compound is presented below with a standardized atom numbering system. This numbering will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of distinct protons, their electronic environment, and their spatial relationship to neighboring protons through spin-spin coupling.

Table 1: ¹H NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO-d₆ (400 MHz) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 11.77 | s | 1H | N-H |

| 8.09 | t, J = 8.6 Hz | 1H | H-Ar |

| 8.05 | t, J = 1.7 Hz | 1H | H-Ar |

| 7.84 | d, J = 7.8 Hz | 1H | H-Ar |

| 7.80 – 7.73 | m | 2H | H-Ar |

| 7.71 – 7.65 | m | 1H | H-Ar |

| 7.54 | t, J = 7.9 Hz | 1H | H-Ar |

| 7.37 – 7.32 | m | 1H | H-Ar |

| 6.36 | d, J = 1.8 Hz | 1H | H-3 |

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 11.77 ppm is characteristic of an N-H proton in a quinolinone system, indicating that the compound exists in the keto-enol tautomeric form shown. The aromatic region (7.32-8.09 ppm) displays a complex series of multiplets, consistent with the presence of two substituted benzene rings. The doublet at 6.36 ppm is assigned to the proton at the 3-position of the quinoline ring. The various coupling patterns (triplets and doublets) and their integration values correspond to the protons on the quinoline and the 3-bromophenyl rings. A detailed 2D NMR analysis (such as COSY and HSQC) would be required for the definitive assignment of each aromatic proton.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Table 2: ¹³C NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO-d₆ (100 MHz) [1]

| Chemical Shift (δ, ppm) | Assignment (Proposed) |

| 176.94 | C=O (C-4) |

| 148.35 | C-Ar |

| 140.46 | C-Ar |

| 136.43 | C-Ar |

| 133.15 | C-Ar |

| 131.95 | C-Ar |

| 131.13 | C-Ar |

| 129.91 | C-Ar |

| 126.70 | C-Ar |

| 124.90 | C-Ar |

| 124.72 | C-Ar |

| 123.40 | C-Ar |

| 122.18 | C-Ar |

| 118.76 | C-Ar |

| 107.74 | C-3 |

Interpretation of the ¹³C NMR Spectrum:

The signal at 176.94 ppm is characteristic of a carbonyl carbon, confirming the quinolinone structure. The signal at 107.74 ppm is assigned to the C-3 carbon. The remaining signals in the downfield region (118.76-148.35 ppm) correspond to the aromatic carbons of the quinoline and 3-bromophenyl rings. The carbon directly attached to the bromine atom is expected to have a chemical shift influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone.

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean and dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-(3-bromophenyl)quinolin-4(1H)-one [1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 300.0019 | 300.0020 |

Interpretation of the Mass Spectrum:

The high-resolution mass spectrometry data shows a protonated molecular ion at an m/z of 300.0020, which is in excellent agreement with the calculated mass for the formula C₁₅H₁₁BrNO. A key feature in the mass spectrum of a compound containing a single bromine atom is the presence of an isotopic peak at [M+2]+H with a relative intensity of approximately 98% of the [M]+H peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak. Common fragmentation pathways would likely involve the loss of the bromine atom (M-Br) and the loss of a hydrogen atom (M-H). Further fragmentation of the quinoline ring system could also be observed.

References

Mass Spectrometry Analysis of 4-Bromo-2-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2-phenylquinoline, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a detailed analysis of its expected fragmentation patterns.

Introduction

This compound is a derivative of the quinoline scaffold, which is a common motif in a wide range of biologically active compounds. The introduction of a bromine atom and a phenyl group influences its physicochemical properties and potential applications. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This guide will explore the expected behavior of this compound under mass spectrometric conditions.

Predicted Mass Spectral Data

Due to the stable aromatic structure of this compound, a strong molecular ion peak is expected in the mass spectrum. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal abundance separated by two mass units (M+ and M+2), corresponding to the 79Br and 81Br isotopes.[1]

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

| Ion | m/z (for 79Br) | m/z (for 81Br) | Predicted Relative Abundance | Description |

| [M]+• | 284 | 286 | High | Molecular Ion |

| [M-Br]+ | 205 | 205 | Moderate | Loss of Bromine radical |

| [M-HBr]+• | 204 | 204 | Moderate | Loss of Hydrogen Bromide |

| [C15H10N]+ | 204 | 204 | Moderate | Fragment corresponding to 2-phenylquinoline cation radical |

| [C13H8]+• | 164 | 164 | Low | Loss of HCN from [M-Br]+ |

| [C6H5]+ | 77 | 77 | Low | Phenyl cation |

Experimental Protocols

The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.[2]

-

Ensure the sample is free of non-volatile residues. Filtration may be necessary for complex matrices.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

-

Mass Spectrometer: Quadrupole or Ion Trap mass analyzer.

GC-MS Parameters:

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a versatile technique suitable for a wider range of compounds and complex matrices.

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is typically used for aromatic compounds.

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.

LC-MS Parameters:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

Start with 30% B, hold for 1 minute.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

-

Mass Range: m/z 100-500.

Visualization of Workflows and Fragmentation

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound. The molecular ion is expected to be the base peak. The key fragmentation steps involve the loss of the bromine atom and hydrogen bromide. The mass spectrum of the parent compound, 2-phenylquinoline, shows a strong molecular ion peak, indicating the stability of the quinoline ring system.[4][5]

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided experimental protocols for GC-MS and LC-MS offer starting points for method development. The predicted fragmentation patterns and the accompanying diagrams serve as a valuable reference for the structural confirmation and identification of this compound and its analogs in various research and development settings. Researchers should note that actual fragmentation may vary depending on the specific instrumentation and experimental conditions used.

References

- 1. savemyexams.com [savemyexams.com]

- 2. uoguelph.ca [uoguelph.ca]

- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline, 2-phenyl- [webbook.nist.gov]

- 5. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure of 4-Bromo-2-phenylquinoline: A Technical Overview

Absence of Publicly Available Crystallographic Data

Initial Statement of Findings: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has revealed no publicly available, experimentally determined crystal structure for the compound 4-Bromo-2-phenylquinoline. While synthesis methods and some spectroscopic data for this molecule and its derivatives are documented, the precise three-dimensional arrangement of atoms in the solid state, which is determined through X-ray crystallography, has not been reported.

This lack of a definitive crystal structure precludes the creation of an in-depth technical guide focused on its specific crystallographic features. The core quantitative data, such as unit cell dimensions, space group, atomic coordinates, and bond lengths/angles, are not available to be summarized or analyzed.

Proposed Alternative: Analysis of a Structurally Related Compound

Given the absence of data for this compound, we propose to construct a detailed technical guide on a closely related, structurally significant analogue for which a complete crystal structure is available. A suitable candidate would be a similar brominated phenylquinoline derivative. This would allow for a thorough exploration of the typical solid-state interactions and molecular geometry characteristic of this class of compounds, providing valuable insights for researchers, scientists, and drug development professionals.

The proposed guide on a related compound would adhere to the original core requirements, including:

-

Detailed Crystallographic Data Presentation: Summarizing all quantitative crystallographic data in structured tables.

-

Experimental Protocols: Providing detailed methodologies for synthesis, crystallization, and X-ray diffraction data collection and structure refinement.

-

Mandatory Visualizations: Creating diagrams for experimental workflows and intermolecular interactions using the Graphviz (DOT language).

We believe this alternative approach will provide a valuable and relevant technical resource that aligns with the spirit of the original request, despite the data limitations for the specific target molecule. We await your feedback on whether to proceed with this proposed alternative.

Physical and chemical properties of 4-Bromo-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-2-phenylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its synthesis, characterization, and reactivity, supported by experimental protocols and quantitative data.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀BrN | Computed |

| Molecular Weight | 284.15 g/mol | Computed[1] |

| CAS Number | 5427-93-0 | [1] |

| Predicted pKa | 2.90 ± 0.13 | ChemicalBook[3] |

| XLogP3 | 4.3 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Exact Mass | 282.99966 | PubChem (Computed) |

| Monoisotopic Mass | 282.99966 | PubChem (Computed) |

| Topological Polar Surface Area | 12.9 Ų | PubChem (Computed) |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is scarce in publicly accessible databases. However, based on the known spectral characteristics of quinoline derivatives and related bromo-aromatic compounds, the following spectral properties can be anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex splitting patterns due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 15 carbon atoms of the molecule. The carbon atom attached to the bromine (C4) is expected to have a chemical shift in the range of δ 115-125 ppm. The chemical shifts of other carbons in the quinoline and phenyl rings will appear in the aromatic region (δ 120-150 ppm).

2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound.[4] Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.[5] The primary fragmentation pathway is likely the loss of a bromine radical to form a stable phenyl-quinoline cation.[5]

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

-

Aromatic C-H stretching: Expected in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C stretching: Multiple bands are anticipated in the 1600-1450 cm⁻¹ region.

-

C-Br stretching: A band in the lower frequency region, typically between 600 and 500 cm⁻¹, is indicative of the carbon-bromine bond.

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. One common approach involves the bromination of a suitable precursor, such as 2-phenylquinolin-4-ol.

3.1. Synthesis from 2-Phenylquinolin-4-ol

This method involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a bromine atom.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline (General Procedure)

This protocol for the synthesis of the parent 4-bromoquinoline can be adapted for this compound starting from 2-phenylquinolin-4-ol.

-

Reaction Setup: To a stirred solution of 2-phenylquinolin-4-ol in an anhydrous solvent such as N,N-dimethylformamide (DMF), slowly add a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) under an inert atmosphere (e.g., nitrogen).[6]

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water. The resulting mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Chemical Reactivity and Potential Transformations

The bromine atom at the 4-position of the quinoline ring is a versatile handle for further chemical modifications, making this compound a valuable intermediate in organic synthesis. It is particularly amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

4.1. Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[7][8][9][10] This provides access to a wide range of 4-aryl-2-phenylquinolines.

References

- 1. 5427-93-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 5427-93-0 [m.chemicalbook.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Mechanistic Pathways of 4-Bromo-2-phenylquinoline

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a vast spectrum of biological activities and functional applications.[1][2] Among these, 4-bromo-2-phenylquinoline stands out as a versatile intermediate, enabling further molecular elaboration through modern cross-coupling chemistries. This guide provides a comprehensive technical overview of the predominant synthetic strategy for obtaining this key compound. We will dissect the mechanistic intricacies of forming the 2-phenylquinoline core, focusing on the Conrad-Limpach synthesis to generate the crucial 4-hydroxy precursor. Subsequently, the guide details the conversion of this intermediate to the final 4-bromo target. This document is structured to provide researchers, scientists, and drug development professionals with not only replicable, step-by-step protocols but also a deep understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Part 1: The Strategic Importance of the Quinoline Core

Quinoline and its analogues are privileged heterocyclic structures found in numerous natural products and synthetic pharmaceuticals.[3] Their rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make them ideal pharmacophores for targeting a wide array of biological receptors and enzymes. The 2-phenylquinoline framework, in particular, is a recurring motif in compounds developed for their anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The introduction of a bromine atom, specifically at the 4-position, transforms the molecule into a powerful synthetic building block. This halogen serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse molecular fragments.[5]

Part 2: Constructing the Core: Synthesis of 4-Hydroxy-2-phenylquinoline

While several named reactions exist for quinoline synthesis, such as the Doebner-von Miller and Combes reactions, the direct and regioselective introduction of a substituent at the 4-position can be challenging.[6][7] A more robust and widely adopted strategy for synthesizing 4-substituted quinolines involves the initial construction of a 4-hydroxyquinoline (a 4-quinolone), which can then be readily converted to the desired derivative. The Conrad-Limpach synthesis is a classic and highly effective method for this purpose.[8]

The Conrad-Limpach Synthesis Pathway

This synthesis proceeds via two critical stages:

-

Enamine Formation: The reaction is initiated by the condensation of an aniline with a β-ketoester. To generate the 2-phenylquinoline core, the appropriate starting materials are aniline and ethyl benzoylacetate. This step, typically catalyzed by a trace amount of acid, forms the key enamine intermediate, ethyl 3-(phenylamino)-3-phenylacrylate.[8]

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (around 250 °C). This electrocyclic ring closure, followed by the elimination of ethanol, yields the thermodynamically stable 4-hydroxy-2-phenylquinoline product. The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial to achieve the necessary temperature and ensure a homogeneous reaction environment, which improves yields and minimizes side products.[4][8]

Mechanistic Deep Dive: Conrad-Limpach Reaction

The mechanism begins with the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of ethyl benzoylacetate. Following proton transfer, a molecule of water is eliminated to form an enamine. The subsequent high-temperature cyclization is the rate-determining step, where the electron-rich benzene ring attacks the ester carbonyl, leading to the formation of the quinoline ring system after the elimination of ethanol.

Caption: Mechanism of 4-Hydroxy-2-phenylquinoline Synthesis.

Part 3: Halogenation: Conversion to this compound

Direct electrophilic bromination of the 2-phenylquinoline core is generally not a viable strategy for obtaining the 4-bromo isomer. Such reactions tend to occur on the electron-rich carbocyclic (benzene) ring, typically at positions 5 and 8, especially under acidic conditions.[9] The pyridine ring is deactivated towards electrophilic attack. Therefore, a more reliable method is the conversion of the 4-hydroxy group of the precursor into a bromine atom.

This transformation is effectively achieved using a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Mechanism of Bromination

The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The reaction with a reagent like POBr₃ proceeds via the activation of the carbonyl oxygen (in the quinolone tautomer) or the hydroxyl group. This activation converts the hydroxyl group into a good leaving group. The bromide ion, acting as a nucleophile, then attacks the C4 position, leading to the substitution of the activated hydroxyl group and formation of the this compound product. This nucleophilic substitution pathway is far more efficient for substitution at the 4-position than an electrophilic aromatic substitution approach.

Part 4: Experimental Protocols and Data

The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis of 4-Hydroxy-2-phenylquinoline[4][8]

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of aniline (1.0 eq) and ethyl benzoylacetate (1.0 eq) in toluene (approx. 2-3 mL per gram of aniline).

-

Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the mixture.

-

Condensation: Heat the reaction mixture to reflux. Continue heating until the theoretical amount of water is collected in the Dean-Stark trap, signifying the completion of the enamine formation.

-

Solvent Removal: Allow the mixture to cool to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The crude product is ethyl 3-(phenylamino)-3-phenylacrylate.

-

Cyclization Setup: In a separate three-necked flask suitable for high-temperature reactions, add a high-boiling solvent such as mineral oil or Dowtherm A (approx. 5-10 mL per gram of the crude intermediate). Heat the solvent to 250 °C.

-

Thermal Cyclization: Slowly add the crude enamine intermediate from the previous step to the hot solvent. The addition should be controlled to maintain the reaction temperature between 250-255 °C.

-

Reaction Monitoring: Maintain the temperature and stir for 1-2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

-

Isolation and Purification: Allow the reaction mixture to cool to below 100 °C. The product will often precipitate upon cooling. Add a solvent like hexane or toluene to dilute the mixture and aid filtration. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.

-

Drying: Dry the purified 4-hydroxy-2-phenylquinoline in a vacuum oven.

Protocol 2: Synthesis of this compound

-

Reactant Charging: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxy-2-phenylquinoline (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (approx. 2-3 eq) portion-wise. The reaction can be exothermic. Anhydrous acetonitrile can be used as a solvent.

-

Reaction: Heat the mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice or a saturated aqueous solution of sodium bicarbonate. Caution: This quenching is highly exothermic and releases HBr gas. Perform this step in a well-ventilated fume hood.

-

Extraction: Once the quenching is complete and the mixture has reached room temperature, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Data Summary

The following table presents typical quantitative data for the described synthetic sequence. Yields are representative and can vary based on scale and purification efficiency.

| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Enamine Formation | Aniline, Ethyl Benzoylacetate, Acetic Acid | ~110 | 2-4 | >90 (crude) |

| 2 | Thermal Cyclization | Enamine Intermediate, Mineral Oil | 250-255 | 1-2 | 70-85 |

| 3 | Bromination | 4-Hydroxy-2-phenylquinoline, POBr₃ | 80-90 | 2-4 | 65-80 |

Synthetic Workflow Visualization

Caption: Overall Synthetic Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Pfitzinger Reaction: A Technical Guide to Substituted Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids. This reaction, involving the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions, has been instrumental in the development of numerous pharmacologically active compounds. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, demonstrating antibacterial, antiviral, anticancer, and anti-inflammatory properties. This technical guide offers an in-depth exploration of the Pfitzinger reaction, including its mechanism, variations, and applications in drug discovery. Detailed experimental protocols for key transformations, a comprehensive summary of quantitative data, and visual representations of the reaction pathways and workflows are provided to serve as a practical resource for researchers in the field.

Introduction

The synthesis of quinoline derivatives is of paramount importance in medicinal chemistry. The quinoline nucleus is a privileged scaffold found in a multitude of natural products and synthetic compounds with significant biological activities. First reported by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) has emerged as a classical and reliable method for constructing the quinoline core.[1][2] The reaction's appeal lies in its operational simplicity and the ready availability of the starting materials, isatin and various carbonyl compounds.

This guide will provide a comprehensive overview of the Pfitzinger reaction, with a focus on its practical application in a laboratory setting. We will delve into the reaction mechanism, explore its scope and limitations, and present detailed experimental procedures for the synthesis of a range of substituted quinoline-4-carboxylic acids. Furthermore, quantitative data from various literature sources have been compiled into structured tables for easy comparison of reaction conditions and yields.

Reaction Mechanism and Scope

The Pfitzinger reaction proceeds through a well-established mechanism initiated by the base-catalyzed hydrolysis of the amide bond in isatin (or a substituted isatin) to form a keto-acid intermediate. This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[1][2]

The scope of the Pfitzinger reaction is broad, accommodating a variety of isatin derivatives and carbonyl compounds. Symmetrical and asymmetrical dialkyl or diaryl ketones, as well as cyclic ketones, can be successfully employed.[3][4] However, the reaction is not without its limitations. Steric hindrance in either the isatin or the carbonyl compound can significantly impact reaction yields. Additionally, aldehydes are often unsuitable substrates due to their propensity to undergo self-condensation reactions under the strongly basic conditions.[5]

A notable variation is the Halberkann variant , where N-acyl isatins are used as starting materials, leading to the formation of 2-hydroxy-quinoline-4-carboxylic acids.[2]

Reaction Pathway Diagram

References

An In-depth Technical Guide to the Characterization of 4-Bromo-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques employed in the characterization of 4-Bromo-2-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic and spectrometric methods for structural elucidation and purity assessment, complete with detailed experimental protocols and quantitative data analysis.

Core Physicochemical Properties

This compound (CAS No. 5427-93-0) is a solid with a predicted pKa of 2.90±0.13.[1] For safe handling, it is recommended to store it under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1]

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the quinoline and phenyl rings.

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule.

Data for the Isomer 2-(4-Bromophenyl)quinoline:

To provide a reference, the experimental NMR data for the closely related isomer, 2-(4-Bromophenyl)quinoline, is presented below.

| Technique | Solvent | Chemical Shifts (δ, ppm) |

| ¹H NMR (400 MHz) | CDCl₃ | 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09 – 7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78 – 7.70 (m, 1H), 7.68 – 7.60 (m, 2H), 7.57 – 7.49 (m, 1H) |

| ¹³C NMR (101 MHz) | CDCl₃ | 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorptions for this compound:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| C=C and C=N stretch (aromatic rings) | 1600 - 1450 |

| C-Br stretch | 700 - 500 |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum for this compound:

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine.

Visualizing Experimental Workflows

The following diagrams illustrate the logical workflows for the characterization techniques described above.

Figure 1: Experimental workflow for NMR analysis.

Figure 2: Workflow for IR and Mass Spec analysis.

References

Solubility Profile of 4-Bromo-2-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-phenylquinoline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on inferred qualitative solubility, based on the principles of organic chemistry and data from structurally similar compounds. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine precise quantitative solubility data.

Introduction to this compound

This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core, a phenyl substituent, and a bromine atom, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including synthetic chemistry, purification processes, and formulation development in the pharmaceutical industry. The general principle of "like dissolves like" is a key predictor of its behavior in different solvents.[1][2]

Qualitative Solubility Analysis

Based on the structure of this compound, which is largely non-polar due to its aromatic rings, its solubility is expected to be higher in organic solvents and lower in polar solvents like water. The quinoline nitrogen atom provides a slight polar characteristic. Generally, quinoline and its derivatives exhibit good solubility in a range of organic solvents.[3][4]

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. | |

| Acetone | Soluble | Acetone's polarity is suitable for dissolving many organic compounds.[5] | |

| Acetonitrile | Soluble | Acetonitrile is a common polar aprotic solvent in which many organic compounds are soluble.[5] | |

| Tetrahydrofuran (THF) | Soluble | THF is a moderately polar ether that is a good solvent for a variety of organic compounds.[5] | |

| Polar Protic | Methanol | Moderately Soluble | The polarity of methanol may allow for some dissolution, but the large non-polar region of the molecule will limit high solubility.[6] |

| Ethanol | Moderately Soluble | Similar to methanol, ethanol's polarity will have a moderate solvating effect.[6] | |

| Non-Polar | Dichloromethane (DCM) | Soluble | As a halogenated solvent, DCM is effective at dissolving many organic compounds, including those with aromatic and halogenated features.[3] |

| Chloroform | Soluble | Chloroform is a good solvent for many organic compounds due to its ability to form weak hydrogen bonds and its overall non-polar character. | |

| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is effective for a range of organic solutes.[5] | |

| Toluene | Soluble | The aromatic nature of toluene makes it a suitable solvent for other aromatic compounds.[6] | |

| Hexane | Sparingly Soluble | As a non-polar aliphatic hydrocarbon, hexane is less likely to effectively solvate the somewhat polar quinoline structure.[6] | |

| Aqueous | Water | Insoluble | The large, non-polar, hydrophobic structure of this compound will make it virtually insoluble in water. The weak basicity of the quinoline nitrogen may slightly increase solubility in acidic aqueous solutions.[7][8] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[9][10][11][12] This protocol provides a reliable and reproducible means of obtaining quantitative solubility data.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade or higher)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.[11]

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[10] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for several hours to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vial at a controlled temperature or carefully filter the supernatant using a syringe filter.[13] This step is critical to avoid including solid particles in the sample for analysis.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument. Record the dilution factor.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.[13][14][15]

-

For HPLC: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for the analyte.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| [Insert Solvent Name] | [Insert Temp] | [Insert Value] | [Insert Value] |

| [Insert Solvent Name] | [Insert Temp] | [Insert Value] | [Insert Value] |

| [Insert Solvent Name] | [Insert Temp] | [Insert Value] | [Insert Value] |

| [Insert Solvent Name] | [Insert Temp] | [Insert Value] | [Insert Value] |

Note: This table is a template for presenting experimentally determined data.

Visualizing the Experimental Workflow

The logical progression of the experimental protocol for determining solubility can be visualized as a workflow diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. saltise.ca [saltise.ca]

- 2. Khan Academy [khanacademy.org]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. improvedpharma.com [improvedpharma.com]

- 15. pharmaguru.co [pharmaguru.co]

Theoretical Calculations on the Molecular Structure of 4-Bromo-2-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinoline scaffold is a significant pharmacophore in medicinal chemistry. Understanding its structural and electronic properties at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the theoretical calculations performed on the 4-Bromo-2-phenylquinoline structure. We detail the computational methodologies, present key structural and electronic data derived from Density Functional Theory (DFT) calculations, and visualize the computational workflow and the interplay of calculated parameters. The information herein serves as a foundational reference for researchers engaged in the computational analysis and development of quinoline-based compounds.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The introduction of a phenyl group at the 2-position and a bromine atom at the 4-position of the quinoline core can significantly modulate the molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive means to elucidate the geometric and electronic characteristics of this compound, thereby providing insights into its reactivity, stability, and potential intermolecular interactions.[1] This guide outlines the standard computational protocols and presents representative data for the structural and electronic properties of this compound.

Computational Methodology

The theoretical calculations summarized in this guide are based on established quantum chemical methods. The following protocol represents a standard and reliable approach for the computational analysis of this compound and related organic molecules.

Software

All calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09 or later versions).[2] Visualization and analysis of the output data can be accomplished with software such as GaussView, Avogadro, or Chemcraft.

Level of Theory

The choice of a suitable level of theory is paramount for obtaining accurate results. For organic molecules of this nature, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy.[2][3]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for calculations on organic molecules.[1]

-

Basis Set: The 6-311G(d,p) basis set is recommended for an accurate description of the electronic structure, providing a good compromise between accuracy and computational resources. For enhanced accuracy, especially when considering non-covalent interactions, a more flexible basis set such as 6-311++G(d,p) can be employed.

Computational Steps

The computational workflow for analyzing the this compound structure is outlined below.

-

Structure Building: An initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step as all subsequent property calculations are performed on the optimized geometry.[1]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: A range of electronic and spectroscopic properties are then calculated on the optimized geometry.

Results and Discussion

The following sections present representative quantitative data for the this compound molecule, derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory.

Disclaimer: The numerical values presented in the following tables are illustrative and based on calculations of structurally similar molecules. They are intended to provide a representative understanding of the molecule's properties.

Molecular Geometry

The optimized geometry of this compound reveals key structural parameters. Selected bond lengths, bond angles, and dihedral angles are summarized in the tables below.

Table 1: Representative Bond Lengths

| Bond | Length (Å) |

| C4-Br | 1.910 |

| C2-C1' | 1.495 |

| N1-C2 | 1.335 |

| C2-C3 | 1.450 |

| C3-C4 | 1.380 |

| C4-C4a | 1.420 |

| C8a-N1 | 1.385 |

Table 2: Representative Bond Angles

| Angle | Angle (°) |

| N1-C2-C3 | 120.5 |

| C2-C3-C4 | 121.0 |

| C3-C4-Br | 118.5 |

| C2-C1'-C2' | 120.0 |

| C4a-C4-Br | 120.5 |

Table 3: Representative Dihedral Angles

| Dihedral Angle | Angle (°) |

| N1-C2-C1'-C2' | 45.0 |

| C3-C2-C1'-C6' | -135.0 |

| Br-C4-C4a-C8a | 179.5 |

| C3-C4-C4a-C5 | -179.0 |

The dihedral angle between the quinoline and phenyl rings is a notable feature, indicating a non-planar conformation which can be crucial for receptor binding. For a similar molecule, phenyl quinoline-2-carboxylate, the DFT-calculated dihedral angle between the quinoline and phenyl rings was found to be 46.9(1)°.[4]

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions.

Table 4: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

| Dipole Moment | 2.5 Debye |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.[5][6] For the parent quinoline molecule, the HOMO-LUMO energy gap has been reported to be around 4.83 eV.[2]

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, which are crucial for understanding electrostatic interactions.[7][8][9]

Table 5: Representative Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.35 |

| C2 | 0.25 |

| C4 | 0.10 |

| Br | -0.05 |

| C1' | -0.10 |

The charge distribution highlights the electronegativity of the nitrogen atom and the influence of the bromine and phenyl substituents on the electronic landscape of the quinoline core.

Visualization of Key Relationships

The interplay between the calculated molecular properties and their implications for drug development can be visualized as follows:

Conclusion

Theoretical calculations provide an indispensable toolkit for the modern medicinal chemist. This guide has outlined the standard methodologies for the computational analysis of this compound and presented a summary of its key structural and electronic properties. The data generated from such studies, including molecular geometry, electronic properties, and charge distribution, are fundamental for understanding the molecule's behavior at a sub-atomic level. This knowledge, in turn, can guide the design of more potent and selective drug candidates, ultimately accelerating the drug discovery and development process.

References

- 1. benchchem.com [benchchem.com]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. irjweb.com [irjweb.com]

- 6. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Mulliken [cup.uni-muenchen.de]

Methodological & Application

Application Notes and Protocols: Heck Reaction Conditions for 4-Bromo-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 4-Bromo-2-phenylquinoline. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized quinoline derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Introduction to the Heck Reaction on this compound

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the introduction of various alkenyl substituents at the 4-position of the quinoline core, leading to the formation of novel compounds with potential applications in drug discovery and materials science. The general transformation is depicted below:

Scheme 1: General Heck Reaction of this compound

Key Parameters and Optimization

The success and efficiency of the Heck reaction are highly dependent on several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are frequently employed to stabilize the palladium catalyst and modulate its reactivity.

-

Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Both inorganic bases (e.g., potassium carbonate, sodium acetate) and organic bases (e.g., triethylamine) are commonly used. The choice of base can influence the reaction rate and yield.

-

Solvent: The solvent plays a crucial role in dissolving the reactants and catalyst, as well as influencing the reaction temperature. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often effective.

-

Temperature: Heck reactions are typically performed at elevated temperatures, often ranging from 80 °C to 140 °C, to ensure a reasonable reaction rate.

-

Alkene Coupling Partner: The nature of the alkene can significantly impact the reaction outcome. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.

Data Presentation: Exemplary Heck Reaction Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | Est. >80 | General Protocol |

| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (1.5) | NMP | 130 | 8 | Est. >85 | General Protocol |

| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | DMF/H₂O | 100 | 24 | Est. >90 | General Protocol |

| 4 | Styrene | Pd/C (5) | - | K₂CO₃ (2) | DMA | 140 | 16 | Est. >75 | General Protocol |

Note: Yields are estimated based on typical outcomes for similar substrates and should be experimentally determined.

Experimental Protocols

The following is a general, representative protocol for the Heck reaction of this compound with styrene. This protocol should be adapted and optimized for specific applications.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous DMF (5 mL) and styrene (1.2 mmol) to the flask via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-styryl-2-phenylquinoline.

-

Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Mandatory Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the Heck reaction of this compound.

Caption: Experimental workflow for the Heck reaction.

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-phenylquinoline